

Application Notes and Protocols: Pemetrexed in Combination with Cisplatin for Mesothelioma

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Compound of Interest

Compound Name: Plesmet

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These application notes provide a comprehensive overview of the use of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma (MPM). This document includes a summary of key clinical and preclinical data, detailed experimental protocols for in vitro and in vivo studies, and a visualization of the relevant signaling pathways.

I. Introduction and Rationale

Malignant pleural mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with a historically poor prognosis. The combination of the multi-targeted antifolate, pemetrexed, and the platinum-based DNA alkylating agent, cisplatin, was the first chemotherapy regimen to demonstrate a significant survival benefit in patients with unresectable MPM and was granted FDA approval in 2004.^{[1][2]}

Pemetrexed exerts its cytotoxic effects by inhibiting multiple key enzymes in the folate pathway, primarily thymidylate synthase (TS), which is crucial for nucleotide synthesis. Cisplatin forms DNA adducts, leading to DNA damage and the induction of apoptosis. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use, which has been shown to result in synergistic or additive anti-tumor effects.^[1]

II. Quantitative Data Summary

The following tables summarize key quantitative data from seminal clinical and preclinical studies on the pemetrexed and cisplatin combination therapy for mesothelioma.

Table 1: Clinical Efficacy from the Pivotal Phase III Trial (EMPHACIS)[1][2][3]

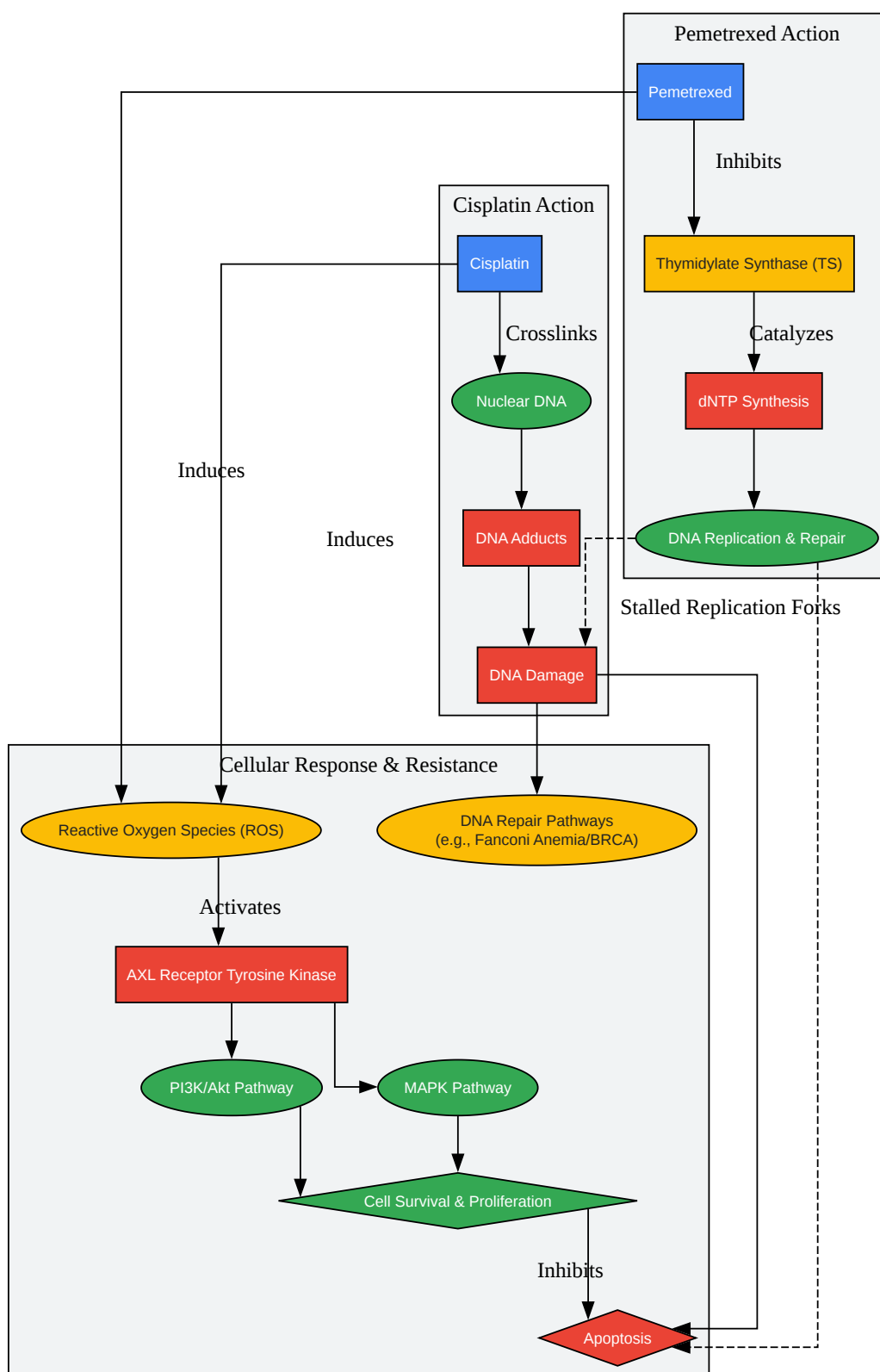
Endpoint	Pemetrexed + Cisplatin	Cisplatin Alone	P-value
Median Overall Survival	12.1 months	9.3 months	0.020
Median Time to Progression	5.7 months	3.9 months	0.001
Overall Response Rate	41.3%	16.7%	<0.0001
Hazard Ratio for Death	0.77	-	-

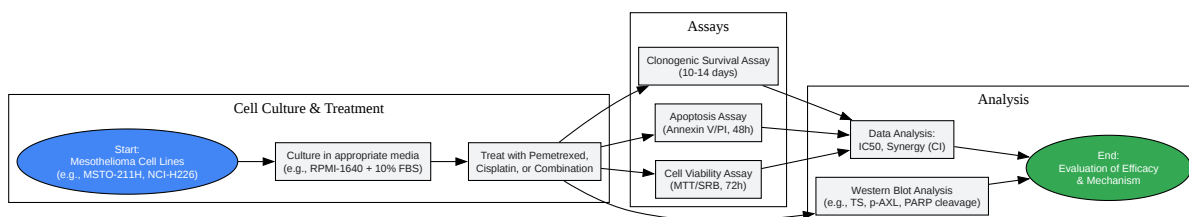
Table 2: Preclinical In Vitro Synergy

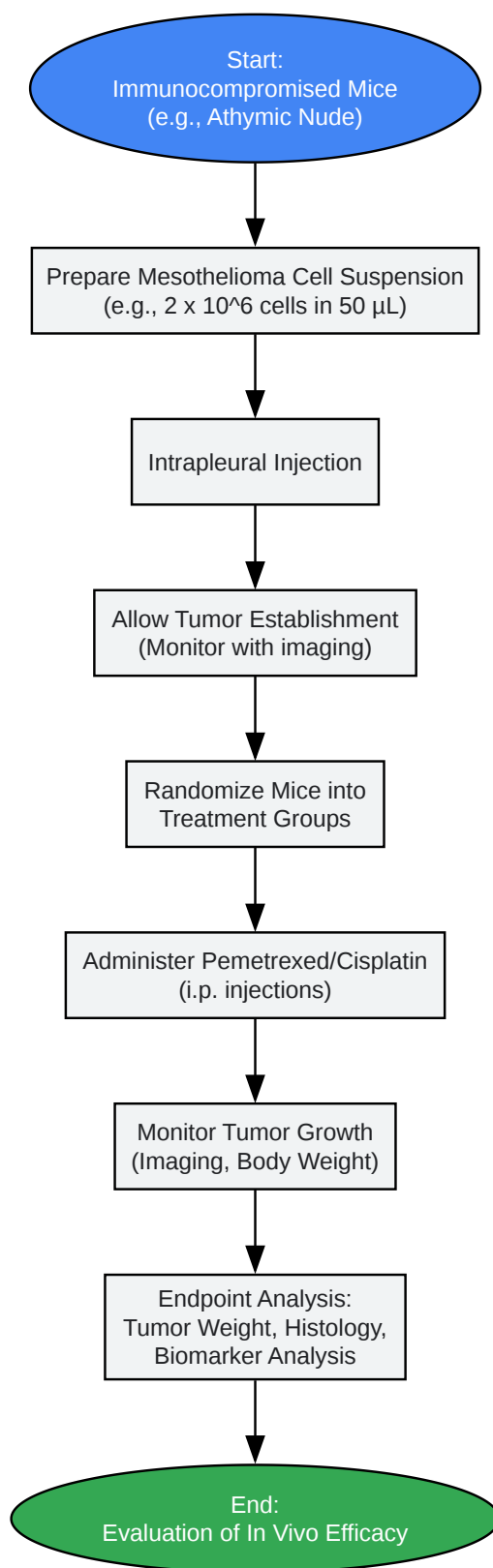
Cell Line	Assay	Drug Combination	Effect	Reference
Human Mesothelioma Cell Lines (Multiple)	Clonogenic Assay	Pemetrexed + Cisplatin	Synergistic/Additive	[Link to relevant study]
MSTO-211H (Biphasic MPM)	MTT Assay	Pemetrexed + Cisplatin	Synergistic Inhibition	[Link to relevant study]
NCI-H226 (Epithelioid MPM)	Apoptosis Assay	Pemetrexed + Cisplatin	Increased Apoptosis	[Link to relevant study]

III. Signaling Pathways and Mechanisms of Action

The combination of pemetrexed and cisplatin impacts several critical cellular pathways, leading to cell cycle arrest and apoptosis. A key mechanism of resistance involves the activation of the AXL receptor tyrosine kinase.







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